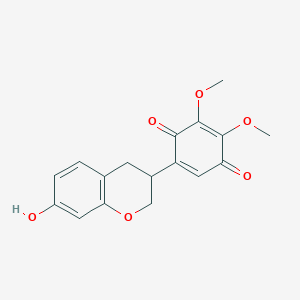
15-Hydroxy-5,8,11,13-eicosatetraenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15-Hydroxy-5,8,11,13-eicosatetraenoic acid is a metabolite of arachidonic acid, which is a polyunsaturated fatty acid. This compound is part of the eicosanoid family and is produced through the lipoxygenase pathway. It plays a significant role in various physiological and pathological processes, including inflammation and immune responses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 15-Hydroxy-5,8,11,13-eicosatetraenoic acid is synthesized from arachidonic acid via the 15-lipoxygenase pathway. The reaction involves the insertion of molecular oxygen into arachidonic acid to form 15-hydroperoxyeicosatetraenoic acid, which is then reduced to this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of biocatalysts such as lipoxygenases derived from plant or microbial sources. The process is optimized for high yield and purity, often involving steps like extraction, purification, and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions: 15-Hydroxy-5,8,11,13-eicosatetraenoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 15-oxo-eicosatetraenoic acid.
Reduction: The hydroperoxide intermediate can be reduced to the hydroxy form.
Substitution: It can participate in substitution reactions where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogenating agents or nucleophiles are employed under controlled conditions.
Major Products:
- 15-oxo-eicosatetraenoic acid
- 5,15-dihydroxy-eicosatetraenoic acid
- 5-oxo-15-hydroxy-eicosatetraenoic acid
Applications De Recherche Scientifique
15-Hydroxy-5,8,11,13-eicosatetraenoic acid has a wide range of applications in scientific research:
- Chemistry: It is used as a standard for studying lipid oxidation and eicosanoid pathways.
- Biology: It serves as a biomarker for oxidative stress and inflammation.
- Medicine: It is investigated for its role in diseases such as asthma, cardiovascular diseases, and cancer.
- Industry: It is used in the development of anti-inflammatory drugs and as a component in biochemical assays .
Mécanisme D'action
15-Hydroxy-5,8,11,13-eicosatetraenoic acid exerts its effects through several mechanisms:
- Inhibition of Cyclooxygenase: It inhibits the enzyme cyclooxygenase, reducing the production of pro-inflammatory prostaglandins .
- Regulation of Inflammatory Responses: It acts as a signaling molecule, modulating the activity of immune cells and the release of other inflammatory mediators .
- Antioxidant Properties: It can scavenge reactive oxygen species, protecting cells from oxidative damage .
Comparaison Avec Des Composés Similaires
- 12-Hydroxy-5,8,10,14-eicosatetraenoic acid
- 5-Hydroxy-6,8,11,14-eicosatetraenoic acid
- 20-Hydroxy-5,8,11,14-eicosatetraenoic acid
Uniqueness: 15-Hydroxy-5,8,11,13-eicosatetraenoic acid is unique due to its specific role in the 15-lipoxygenase pathway and its potent anti-inflammatory and antioxidant properties. Unlike other hydroxyeicosatetraenoic acids, it has a distinct mechanism of action and a broader range of biological activities .
Propriétés
IUPAC Name |
15-hydroxyicosa-5,8,11,13-tetraenoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFATNQSLKRBCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20866448 |
Source


|
| Record name | 15-Hydroxyicosa-5,8,11,13-tetraenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20866448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73945-47-8 |
Source


|
| Record name | 15-Hydroxyicosa-5,8,11,13-tetraenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20866448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![13-Hydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl carbamate](/img/structure/B1233535.png)

![(1E)-1-[(3-chlorophenyl)hydrazinylidene]-1-morpholin-4-ylpropan-2-one](/img/structure/B1233538.png)
![(1R,2S,8S,9R,17R,18S,21S,24R,26S,27S)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-11,14-diene-4,10,22,29-tetrone](/img/structure/B1233539.png)

![3-(4-chlorophenyl)-N-cyclopropyl-1-methyl-5-thieno[2,3-c]pyrazolecarboxamide](/img/structure/B1233544.png)

![4-[[[3-[[[3,5-Bis[(3,4-disulfoanilino)-oxomethyl]anilino]-oxomethyl]amino]-5-[(3,4-disulfoanilino)-oxomethyl]phenyl]-oxomethyl]amino]benzene-1,2-disulfonic acid](/img/structure/B1233548.png)

![3-[3-(4-isopropylphenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B1233550.png)

![N-[(Z)-4-methylpent-3-en-2-ylideneamino]phthalazin-1-amine](/img/structure/B1233552.png)

